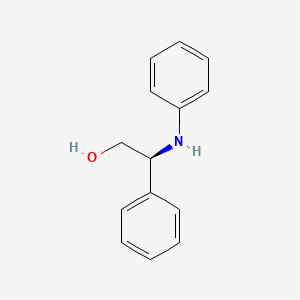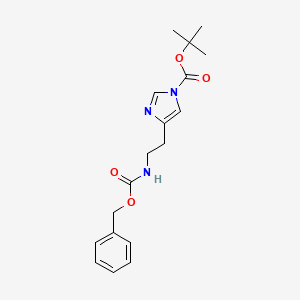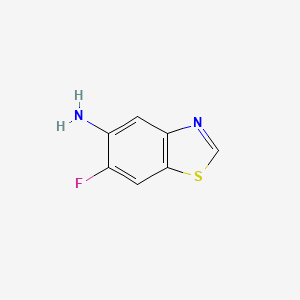![molecular formula C19H21N3O2S B590531 3-Amino-4-(2-furanyl)-6,7,8,9,10,11-hexahydro-5H-cyclonona[b]thieno[3,2-e]pyridine-2-carboxamide CAS No. 1226794-97-3](/img/structure/B590531.png)
3-Amino-4-(2-furanyl)-6,7,8,9,10,11-hexahydro-5H-cyclonona[b]thieno[3,2-e]pyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-Amino-4-(2-furanyl)-6,7,8,9,10,11-hexahydro-5H-cyclonona[b]thieno[3,2-e]pyridine-2-carboxamide” is a derivative of thieno[3,2-d]pyrimidine . Thieno[3,2-d]pyrimidines are an important class of chemical compounds with diverse biological activities .
Synthesis Analysis
The synthesis of thieno[3,2-d]pyrimidines involves the use of 3-amino-4-cyano-2-thiophenecarboxamides as versatile synthons . Heating thiophene-2-carboxamides in formic acid affords thieno[3,2-d]pyrimidin-4-ones . The reaction of compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produces the β-keto amides .Molecular Structure Analysis
The molecular structure of thieno[3,2-d]pyrimidines and their derivatives can be analyzed using various spectroscopic techniques. For instance, IR spectroscopy can reveal the presence of functional groups such as NH2, CN, C=N, and C=O . NMR spectroscopy can provide information about the chemical environment of hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis
Thieno[3,2-d]pyrimidines and their derivatives can undergo various chemical reactions. For example, they can react with chloroacetone in N,N-dimethylformamide containing potassium hydroxide to afford the product corresponding to addition and dehydrochlorination reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of thieno[3,2-d]pyrimidines and their derivatives can be determined using various analytical techniques. For example, the melting point can be determined using a melting point apparatus . The presence of functional groups can be confirmed using IR spectroscopy .Wissenschaftliche Forschungsanwendungen
Inhibitor of γ-secretase
Compound 34 is a cell permeable, highly potent inhibitor of γ-secretase (IC 50 =0.06nM) . γ-secretase is an enzyme complex that cleaves single-pass transmembrane proteins at residues within the transmembrane domain. One of its substrates is the amyloid precursor protein (APP), and the cleavage of APP by γ-secretase produces beta-amyloid .
Inhibitor of Eukaryotic Elongation Factor 2 Kinase (EEF2K)
This compound is the most potent in vitro inhibitor of eukaryotic elongation factor 2 kinase (EEF2K) reported . EEF2K is a unique calmodulin-dependent kinase that regulates protein synthesis at the elongation step.
Anti-HCV Activity
The bicyclic octahydrocyclohepta [b]pyrrol-4 (1H)-one scaffold, which compound 34 is a part of, has been reported to have anti-HCV activity on genotype 1b and 2a subgenomic replicons . The most potent compound 34 displayed EC50 values of 1.8 μM and 4.5 μM in genotype 1b and 2a, respectively .
Effects in Human Tumor Cells Growth
Aminodi(hetero)arylamines in the Thieno[3,2-b]pyridine Series, which includes compound 34, have been synthesized and evaluated for their growth inhibitory effect on four human tumor cell lines MCF-7 (breast adenocarcinoma), A375-C5 (melanoma), NCI-H460 (non-small cell lung cancer) and HepG 2 (hepatocellular carcinoma) .
Cell Cycle Analysis and Apoptosis
The same aminodi(hetero)arylamines were also evaluated for their effects on cell cycle analysis and apoptosis . The compound with the NH2 group in the ortho position and an OMe group in the para position to the NH of the di(hetero)arylamine, is the most promising compound giving the lowest GI50 values (1.30–1.63 µM) in all the tested human tumor cell lines .
Evaluation of Toxicity Using Non-Tumor Cells
The toxicity to non-tumor cells was also evaluated using a porcine liver primary cell culture (PLP1), established by the researchers . The aminodi(hetero)arylamine with the NH2 group in the ortho position and an OMe group in the para position to the NH of the di(hetero)arylamine, is the most promising compound presenting no toxicity to PLP1 at those concentrations .
Wirkmechanismus
Target of Action
The primary target of this compound, also known as compound 34, is the eukaryotic elongation factor 2 kinase (EEF2K) . EEF2K is a protein that plays a crucial role in protein synthesis and the regulation of elongation of peptide chains during translation .
Mode of Action
Compound 34 functions as a potent inhibitor of EEF2K . It binds to the active site of the protein, disrupting its normal function and preventing the catalysis of key biochemical reactions .
Biochemical Pathways
The inhibition of EEF2K by compound 34 affects the protein synthesis pathway . By inhibiting EEF2K, compound 34 disrupts the elongation of peptide chains during translation, which can lead to changes in protein expression and cellular functions .
Pharmacokinetics
The pharmacokinetics of compound 34 were investigated in rats and mice following single IP administration . The concentration-time courses of compound 34 in both rat and murine serum were appropriately described by a one-compartment model with first-order absorption and linear elimination . These properties impact the bioavailability of the compound, influencing its therapeutic potential.
Result of Action
The molecular and cellular effects of compound 34’s action are primarily related to its inhibition of EEF2K. This can lead to changes in protein expression and potentially disrupt various cellular functions. The specific effects can vary depending on the cell type and the specific proteins affected .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-amino-8-(furan-2-yl)-4-thia-2-azatricyclo[7.7.0.03,7]hexadeca-1(9),2,5,7-tetraene-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S/c20-16-15-14(13-9-6-10-24-13)11-7-4-2-1-3-5-8-12(11)22-19(15)25-17(16)18(21)23/h6,9-10H,1-5,7-8,20H2,(H2,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKPDLYPZCGMXBO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2=C(CCC1)N=C3C(=C2C4=CC=CO4)C(=C(S3)C(=O)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3S)-2-Hydroxy-3-[[(benzyloxy)carbonyl]amino]hexanoic Acid Methyl Ester](/img/structure/B590448.png)
![1H-Indole-2-propanoic acid, 3-[(1,1-dimethylethyl)thio]-5-methoxy-methyl ester](/img/no-structure.png)
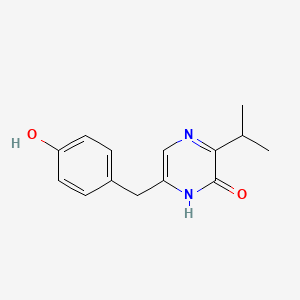
![[(2R)-5-Methoxy-1,3-oxathiolan-2-yl]methyl benzoate](/img/structure/B590453.png)
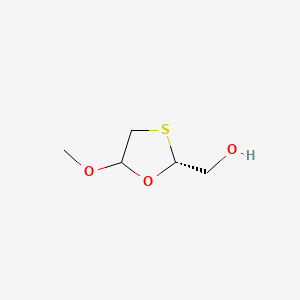
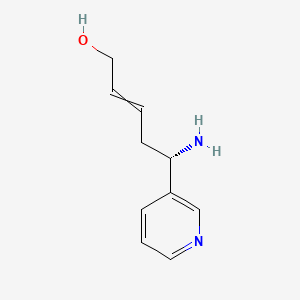
![(7R,8aR)-7-Ethoxy-5H-[1,3]thiazolo[2,3-b][1,3]oxazin-6(7H)-one](/img/structure/B590460.png)
![1-[(4-Phenylphenyl)methyl]-5-(trifluoromethoxy)indole-2,3-dione](/img/structure/B590465.png)
